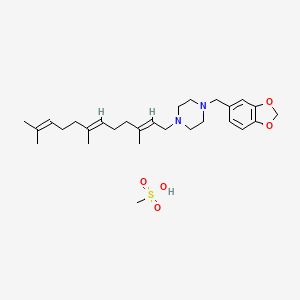
1-Piperonyl-4-(3,7,11-trimethyl-2,6,10-dodecantrienyl)-piperazine methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
U 27 methanesulfonate is a compound belonging to the family of methanesulfonates, which are salts or esters of methanesulfonic acid. Methanesulfonates are known for their strong acidity and high solubility in water. They are widely used in various industrial and scientific applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of U 27 methanesulfonate typically involves the reaction of methanesulfonic acid with a suitable base or alcohol. One common method is the reaction of methanesulfonic acid with sodium hydroxide to form sodium methanesulfonate. Another method involves the esterification of methanesulfonic acid with methanol to produce methyl methanesulfonate .
Industrial Production Methods
Industrial production of methanesulfonates often involves the oxidation of dimethyl sulfide with oxygen or chlorine. This process can be carried out in the presence of a catalyst to increase the yield and efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
U 27 methanesulfonate can undergo various types of chemical reactions, including:
Oxidation: Methanesulfonates can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert methanesulfonates into sulfides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methanesulfonates can yield sulfonic acids, while nucleophilic substitution can produce a variety of substituted compounds .
Applications De Recherche Scientifique
U 27 methanesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes and proteins.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Mécanisme D'action
The mechanism of action of U 27 methanesulfonate involves its ability to act as an alkylating agent. It can methylate DNA and proteins, leading to changes in their structure and function. This property makes it useful in studying DNA repair mechanisms and in developing chemotherapeutic agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to U 27 methanesulfonate include:
Methyl methanesulfonate: Another alkylating agent used in DNA research.
Ethyl methanesulfonate: Known for its mutagenic properties and used in genetic studies.
Sodium methanesulfonate: Commonly used in electroplating and as a reagent in organic synthesis.
Uniqueness
U 27 methanesulfonate is unique due to its specific chemical structure and reactivity. It offers distinct advantages in terms of solubility, stability, and reactivity compared to other methanesulfonates. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in both research and industrial applications .
Propriétés
Numéro CAS |
102517-11-3 |
|---|---|
Formule moléculaire |
C28H44N2O5S |
Poids moléculaire |
520.7 g/mol |
Nom IUPAC |
1-(1,3-benzodioxol-5-ylmethyl)-4-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]piperazine;methanesulfonic acid |
InChI |
InChI=1S/C27H40N2O2.CH4O3S/c1-22(2)7-5-8-23(3)9-6-10-24(4)13-14-28-15-17-29(18-16-28)20-25-11-12-26-27(19-25)31-21-30-26;1-5(2,3)4/h7,9,11-13,19H,5-6,8,10,14-18,20-21H2,1-4H3;1H3,(H,2,3,4)/b23-9+,24-13+; |
Clé InChI |
HSJWPJDJVJYZNT-MLPTUPEHSA-N |
SMILES isomérique |
CC(=CCC/C(=C/CC/C(=C/CN1CCN(CC1)CC2=CC3=C(C=C2)OCO3)/C)/C)C.CS(=O)(=O)O |
SMILES canonique |
CC(=CCCC(=CCCC(=CCN1CCN(CC1)CC2=CC3=C(C=C2)OCO3)C)C)C.CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















